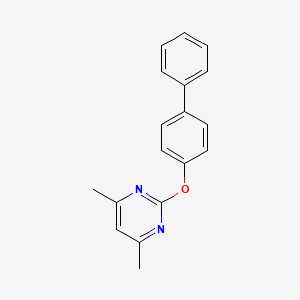![molecular formula C26H20N2O4S B3475505 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide](/img/structure/B3475505.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide
Vue d'ensemble
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide is a complex organic compound that features a unique combination of structural elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide typically involves multi-step organic reactions. The key steps include:
Formation of the cyclopenta[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor and a cyano group donor under acidic or basic conditions.
Synthesis of the chromen-7-yl moiety: This involves the condensation of a phenyl-substituted benzopyranone with a methyl group at the 8th position.
Coupling of the two moieties: The final step involves the coupling of the cyclopenta[b]thiophene and chromen-7-yl moieties through an oxyacetamide linkage. This can be achieved using reagents such as carbodiimides or other coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring or the chromen-7-yl moiety using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the cyano group or the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. Its unique structure could interact with various biological targets.
Materials Science: The compound’s structural features may make it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile tool for synthetic chemists.
Mécanisme D'action
The mechanism by which N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)acetamide: Lacks the oxy linkage, which may affect its reactivity and biological activity.
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxypropionamide: Contains a propionamide group instead of an acetamide group, which may influence its solubility and interaction with biological targets.
Uniqueness
The unique combination of the cyclopenta[b]thiophene and chromen-7-yl moieties, along with the oxyacetamide linkage, distinguishes N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide from other similar compounds. This structural uniqueness may confer specific properties and activities that are not observed in related compounds.
Propriétés
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c1-15-21(31-14-23(29)28-26-20(13-27)17-8-5-9-22(17)33-26)11-10-18-19(12-24(30)32-25(15)18)16-6-3-2-4-7-16/h2-4,6-7,10-12H,5,8-9,14H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERIVCAFKSZRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)NC4=C(C5=C(S4)CCC5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3475433.png)
![4-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B3475447.png)
![N-(3,4-dichlorophenyl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B3475454.png)
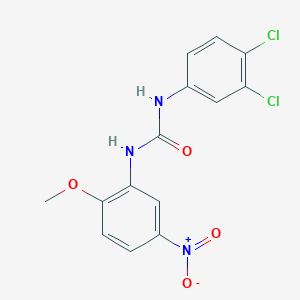
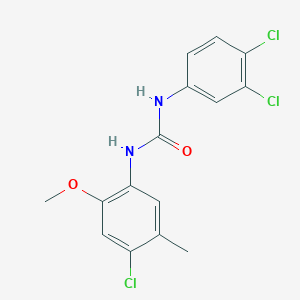
![N-[4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2,5-diethoxyphenyl]benzamide](/img/structure/B3475463.png)
![4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}-N-(2-methylphenyl)benzamide](/img/structure/B3475465.png)
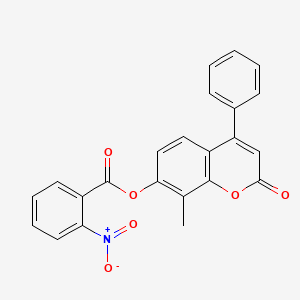
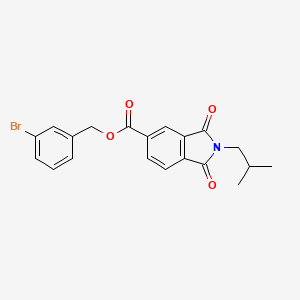
![4-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethoxy]-N-(2-methylphenyl)benzamide](/img/structure/B3475491.png)
![N-(2-fluorophenyl)-2-[4-oxo-3-(2,3,5-trimethylphenoxy)chromen-7-yl]oxyacetamide](/img/structure/B3475499.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3475503.png)
![4-chloro-2,7-diphenylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3475513.png)
